5-PP-InsP4
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7O24P6-11 |
|---|---|
Molecular Weight |
648.95 g/mol |
IUPAC Name |
[(1S,3R,4S,6R)-2-hydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxy-3,4,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H18O24P6/c7-1-2(25-31(8,9)10)4(27-33(14,15)16)6(29-36(23,24)30-35(20,21)22)5(28-34(17,18)19)3(1)26-32(11,12)13/h1-7H,(H,23,24)(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/p-11/t1?,2-,3+,4+,5-,6? |
InChI Key |
FFZGWHDHUIRNPY-UYSNGIAKSA-C |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Biosynthesis Pathways and Enzymology of 5 Pp Insp4 Generation
Kinase-Mediated Synthesis of Inositol (B14025) Pyrophosphate Precursors
The journey to 5-PP-InsP4 commences with the synthesis of its precursor molecules, a process governed by a distinct set of kinases that phosphorylate the inositol ring. These initial steps are crucial for setting the stage for the final pyrophosphorylation event.
Role of Inositol Hexakisphosphate Kinases (IP6Ks) in 5-PP-InsP5 (InsP7) Synthesis
In mammalian systems, the primary enzymes responsible for the synthesis of 5-diphosphoinositol pentakisphosphate (5-PP-InsP5 or InsP7) are the Inositol Hexakisphosphate Kinases (IP6Ks). researchgate.net These enzymes catalyze the transfer of a pyrophosphate group from ATP to the 5-position of inositol hexakisphosphate (InsP6). nih.govnih.gov Mammals possess three distinct isoforms of this kinase: IP6K1, IP6K2, and IP6K3, which are localized to specific subcellular compartments and are implicated in a variety of cellular functions, including glucose metabolism, apoptosis, and cytoskeletal dynamics. researchgate.net The generation of 5-PP-InsP5 by IP6Ks is a critical prerequisite for the subsequent synthesis of this compound. nih.gov
Involvement of Inositol Pentakisphosphate 2-Kinase (IPK1) in Plant Systems
In plant systems, the biosynthetic pathway for inositol pyrophosphates shows some divergence from that in mammals. While IP6K homologs are notably absent in the genomes of investigated plants, the synthesis of the precursor InsP6 is critically dependent on the enzyme Inositol Pentakisphosphate 2-Kinase (IPK1). nih.govnih.govmdpi.com IPK1 catalyzes the conversion of inositol pentakisphosphate (InsP5) to InsP6. biorxiv.org Loss-of-function mutants of AtIPK1 in Arabidopsis thaliana exhibit a significant reduction in InsP6 levels, which consequently leads to decreased levels of the downstream pyrophosphates InsP7 and InsP8. nih.govbiorxiv.org Interestingly, recent evidence suggests that in plants, the conversion of InsP6 to 5-PP-InsP5 is not carried out by an IP6K-like enzyme but rather by Inositol Tris/tetrakisphosphate Kinases (ITPKs). mdpi.comresearchgate.net This highlights a key difference in the initial steps of the inositol pyrophosphate synthesis pathway between plants and animals.
Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks) and this compound Formation
The final and definitive step in the generation of this compound is catalyzed by a family of enzymes known as Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks), also referred to as VIP kinases in yeast and VIH in plants. mdpi.comfrontiersin.org These enzymes are responsible for the pyrophosphorylation of 5-PP-InsP5.
Characterization of PPIP5K1 and PPIP5K2 Isoforms
Mammals express two isoforms of PPIP5K, namely PPIP5K1 and PPIP5K2. nih.govnih.gov These are large, modular proteins that possess a unique bifunctional architecture, containing both a kinase domain and a phosphatase domain. nih.govnih.gov This dual functionality allows them to both synthesize and degrade inositol pyrophosphates, providing a sophisticated level of control over cellular levels of these signaling molecules. nih.govnih.gov While both isoforms are widely expressed, their relative levels can vary between tissues. For instance, in the mouse inner ear, Ppip5k2 is the predominantly expressed isoform. nih.gov These enzymes are primarily cytoplasmic but can also associate with cellular membranes. nih.gov
Substrate Specificity and Catalytic Efficiency of PPIP5Ks
PPIP5Ks exhibit a distinct substrate preference. They are capable of phosphorylating both InsP6 and 5-PP-InsP5, but they show a higher activity towards 5-PP-InsP5. nih.govgenecards.org The kinase domain of human PPIP5K2, for example, converts 5-PP-InsP5 to 1,5-bisdiphosphoinositol tetrakisphosphate (InsP8). acs.org The catalytic efficiency, a measure of how efficiently an enzyme converts a substrate to a product, is influenced by both the enzyme's affinity for the substrate (Km) and the maximum rate of the reaction (Vmax). gwdguser.de Detailed kinetic analyses have provided insights into the catalytic properties of these enzymes, revealing that they can also exhibit a non-productive, substrate-stimulated ATPase activity. nih.gov
Below is an interactive data table summarizing the kinetic parameters of human PPIP5K2.
| Substrate | Product | Vmax (nmol/mg/min) | Km (µM) |
| 5-PP-InsP5 | InsP8 | 8.3 | 0.34 |
| InsP6 | 1-PP-InsP5 | - | - |
| Data for PPIP5K1 expressed in E. coli. genecards.org |
Structural Basis of PPIP5K Activity, including Substrate Capture Sites
Structural and biochemical studies of human PPIP5K2 have provided significant insights into its catalytic mechanism. nih.gov A key finding is the presence of a surface-mounted substrate capture site that is distinct from, but adjacent to, the catalytic pocket. nih.govresearchgate.net This feature facilitates a "catch-and-pass" reaction mechanism, where the substrate is first captured from the bulk phase by this surface site and then transferred into the catalytic pocket for phosphorylation. nih.gov This mechanism is thought to enhance the catalytic efficiency of the enzyme by increasing the local concentration of the substrate near the active site. nih.gov The crystal structures of the PPIP5K2 kinase domain in complex with its substrates, InsP6 and 5-PP-InsP5, have revealed that both bind in a near-superimposable orientation, with the 1-phosphate positioned closest to the γ-phosphate of ATP, thus defining PPIP5Ks as 1-kinases. nih.gov
Concerted Action of IP6Ks and PPIP5Ks in InsP8 (e.g., 1,5-(PP)2-InsP4) Biosynthesis
The biosynthesis of the highly phosphorylated inositol pyrophosphate, 1,5-bis-diphosphoinositol tetrakisphosphate (1,5-(PP)2-InsP4), also known as InsP8, is a prime example of concerted enzymatic activity. This complex process relies on the sequential action of two distinct classes of kinases: inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks). researchgate.netfrontiersin.org These enzymes catalyze the addition of pyrophosphate groups to the inositol ring, but at specific and different positions. frontiersin.org
In eukaryotes, two primary pathways, operating in parallel, lead to the formation of InsP8 from its precursor, inositol hexakisphosphate (InsP6): researchgate.net
Pathway 1: The process is initiated by an IP6K enzyme, which pyrophosphorylates the 5-position of the inositol ring of InsP6 to produce 5-diphosphoinositol pentakisphosphate (5-PP-InsP5 or InsP7). mdpi.comnih.govnih.gov Subsequently, a PPIP5K enzyme acts on this intermediate, phosphorylating the 1-position to yield 1,5-(PP)2-InsP4 (InsP8). mdpi.comnih.govfrontiersin.org
Pathway 2: Alternatively, the synthesis can begin with a PPIP5K enzyme phosphorylating InsP6 at the 1-position to form 1-diphosphoinositol pentakisphosphate (1-PP-InsP5). researchgate.netmdpi.com This isomer then serves as a substrate for an IP6K, which adds a pyrophosphate group to the 5-position, resulting in the final product, 1,5-(PP)2-InsP4. mdpi.comresearchgate.net
The kinase domain of PPIP5K shows a preference for 5-PP-InsP5 over InsP6 as its substrate. mdpi.comresearchgate.net This sequential action, where the product of one kinase becomes the substrate for the next, ensures the specific and efficient synthesis of the symmetrically pyrophosphorylated InsP8 molecule. frontiersin.orgfrontiersin.org The collaboration between these two kinase families is a conserved mechanism across various eukaryotic organisms for producing the most densely phosphorylated inositol pyrophosphate. researchgate.netfrontiersin.org
| Pathway | Step | Enzyme Family | Substrate | Product |
|---|---|---|---|---|
| 1 | 1 | IP6K | InsP6 | 5-PP-InsP5 |
| 2 | PPIP5K | 5-PP-InsP5 | 1,5-(PP)2-InsP4 | |
| 2 | 1 | PPIP5K | InsP6 | 1-PP-InsP5 |
| 2 | IP6K | 1-PP-InsP5 | 1,5-(PP)2-InsP4 |
Exploration of Unidentified Enzymatic Activities in this compound Synthesis
While the roles of IP6Ks and PPIP5Ks in the synthesis of InsP7 and InsP8 are well-established, these pathways may not fully account for the entire spectrum of inositol pyrophosphates found in all organisms, including various PP-InsP4 isomers. nih.gov Evidence, particularly from plant biology, points towards the existence of alternative biosynthetic routes and as-yet-unidentified enzymatic activities responsible for generating specific inositol pyrophosphate species.
Research in the plant Arabidopsis thaliana has provided compelling evidence for alternative phosphorylation patterns in the biosynthesis of inositol pyrophosphates. Studies have identified a specific PP-InsP4 isomer that accumulates in the roots of these plants under conditions of phosphate (B84403) starvation. nih.govchemrxiv.orgresearchgate.net
Crucially, when a comprehensive analysis was performed using synthetically created enantiopure versions of all possible unsymmetric this compound isomers, none of these reference compounds matched the structure of the root-specific PP-InsP4 isomer detected in vivo. nih.govchemrxiv.orgresearchgate.net This finding strongly indicates that the elusive isomer does not possess the canonical 5-pyrophosphate group characteristic of IP6K-derived products. Instead, it must have an alternative phosphorylation pattern, suggesting it is synthesized by an enzymatic activity distinct from the known 5-kinases. nih.govchemrxiv.org
The discovery of PP-InsP4 isomers with non-canonical phosphorylation patterns implies the existence of novel kinases with substrate specificities different from the well-characterized IP6K and PPIP5K families. The plant kingdom offers a pertinent example of this enzymatic diversity. Higher plants lack direct sequence homologs of the canonical IP6K enzymes found in yeast and mammals. frontiersin.orgmdpi.comnih.gov Instead, it has been discovered that certain members of the inositol (1,3,4) trisphosphate 5/6-kinase (ITPK) family, specifically ITPK1 and ITPK2 in Arabidopsis, possess InsP6 kinase activity and are responsible for synthesizing 5-PP-InsP5. frontiersin.orgmdpi.com
However, even the activity of these plant-specific kinases does not explain all observations. For instance, while Arabidopsis ITPK1 can phosphorylate certain InsP5 isomers to produce this compound in vitro, its substrate specificity does not align with the production of the unique PP-InsP4 isomer found in roots during phosphate starvation. nih.govchemrxiv.orgnih.gov This suggests that an unidentified enzymatic activity, potentially from a novel kinase family beyond the known IP6K, PPIP5K, or even the characterized plant ITPK families, is responsible for the synthesis of this specific signaling molecule. nih.govchemrxiv.orgresearchgate.net
| Organism/System | Observation | Implication |
|---|---|---|
| Arabidopsis thaliana roots | Accumulation of a PP-InsP4 isomer under phosphate starvation. nih.gov | Phosphate homeostasis involves specific PP-InsP4 signaling. |
| In vivo vs. synthetic standards | The endogenous root-specific PP-InsP4 does not match any synthetic this compound isomer. chemrxiv.orgresearchgate.net | Evidence for an alternative phosphorylation pattern (i.e., not on the 5-position). nih.gov |
| Plant enzyme characterization | Known plant kinases (e.g., ITPK1) do not produce the observed root-specific PP-InsP4 isomer. nih.govnih.gov | An unidentified kinase with novel substrate specificity must exist. researchgate.net |
Catabolism and Regulatory Phosphatases Governing 5 Pp Insp4 Turnover
Cellular Mechanisms for Regulating 5-PP-InsP4 Steady-State Levels
Impact of Phosphatase Inhibition on this compound Accumulation
Perturbing the activity of phosphatases involved in PP-InsP catabolism leads to altered intracellular levels of these signaling molecules, including this compound. Research utilizing phosphatase inhibitors or genetic approaches has provided valuable insights into the dynamic turnover of this compound.
Fluoride (B91410), a known inhibitor of certain phosphatases, has been used as a tool to study PP-InsP metabolism. In mammalian cells, treatment with fluoride has been observed to cause an increase in the cellular levels of both this compound and 5-PP-InsP5. wikipedia.orgmitoproteome.org This accumulation suggests that fluoride inhibits the β-phosphatases responsible for the degradation of these specific inositol (B14025) pyrophosphates, acting as a metabolic trap. wikipedia.orgmitoproteome.org These findings indicate a rapid turnover of InsP7 and InsP8 species in mammalian cells under normal conditions. wikipedia.org
Genetic studies, particularly in yeast, have further elucidated the impact of specific phosphatase deficiencies on PP-InsP pools. Deletion of the SIW14 gene, encoding a PFA-DSP phosphatase in Saccharomyces cerevisiae, results in elevated levels of both InsP7 (5-PP-InsP5) and InsP8 ((PP)2-InsP4). mycocentral.eu Furthermore, simultaneous inactivation of multiple phosphatases involved in PP-InsP catabolism can lead to significant accumulation of specific isomers. For example, in fission yeast, the combined deletion of the Nudix hydrolase Aps1 and the PFA-DSP Siw14 leads to an overaccumulation of 5-InsP7 (5-PP-InsP5). wikipedia.org The deletion of all three major inositol pyrophosphatases in fission yeast (Asp1, Siw14, and Aps1) results in very high levels of 1,5-InsP8 and 1-InsP7, accompanied by a depletion of InsP6. wikipedia.org These genetic experiments underscore the functional redundancy and specific roles of different phosphatases in shaping the cellular landscape of inositol pyrophosphates.
In plants, overexpression of certain PFA-DSP and NUDT enzymes has been shown to affect PP-InsP levels, further supporting their role in the degradation of these compounds. nih.govnih.govwikipedia.org The observed changes in PP-InsP accumulation upon phosphatase inhibition or deletion highlight the critical role of these enzymes in regulating the cellular concentration of this compound and other inositol pyrophosphates, thereby impacting downstream signaling pathways.
Molecular Mechanisms of 5 Pp Insp4 Signal Transduction
Direct Binding Interactions of 5-PP-InsP4 with Effector Proteins
PP-InsPs, including this compound, can bind directly to various effector proteins, modulating their function, localization, stability, or interactions with other proteins through allosteric regulation or by acting as competitor ligands. frontiersin.orgrsc.org These non-covalent interactions are crucial for their signaling roles rsc.orgnih.gov.
Characterization of Specific Ligand-Binding Domains (e.g., SPX Domains)
A prominent class of protein domains known to bind PP-InsPs is the SPX domain, named after yeast Syg1, Pho1, and mammalian Xpr1 proteins frontiersin.orgmdpi.com. SPX domains are found across eukaryotes and play significant roles in phosphate (B84403) homeostasis and signaling pathways frontiersin.orgmdpi.comnih.govelifesciences.org. These domains contain conserved basic surface clusters, rich in lysine (B10760008) residues, that coordinate the binding of PP-InsPs frontiersin.orgmdpi.comelifesciences.orgucl.ac.uk.
Studies have shown that SPX domains bind to inositol (B14025) poly- and pyrophosphates with high affinity nih.govelifesciences.orgucl.ac.uk. While some SPX domains can bind various inositol phosphates, including InsP6 and 5-InsP7 (commonly referred to as 5-PP-InsP5), with submicromolar affinity, there can be specificity in binding depending on the protein and the specific inositol pyrophosphate isomer frontiersin.orgucl.ac.ukresearchgate.netnih.gov. For instance, the SPX domain of yeast Vtc2 binds InsP6 and 5-InsP7 with similar affinity, but 5-InsP7 is more effective in stimulating polyP synthesis ucl.ac.uk. In other cases, such as the Oryza sativa SPX4/PHR2 complex, 5-InsP7 has a significantly higher binding affinity than InsP6 ucl.ac.uknih.gov. The binding of PP-InsPs to SPX domains can trigger downstream responses, such as regulating the interaction between SPX proteins and transcription factors like PHR1, which is crucial for modulating phosphate starvation responses in plants. frontiersin.orgresearchgate.netnih.govportlandpress.com
Decoding Positional Information of Phosphoric Anhydrides
The structure of inositol pyrophosphates, particularly the relative positioning of the phosphoric anhydrides and other phosphates on the inositol ring, is critical for their specific interactions with SPX domains and subsequent signaling. Research using synthetic PP-InsP analogues has demonstrated that SPX domains can decode this positional information. researchgate.net The structure of the diphosphate (B83284) or triphosphate group, along with the presence of other phosphates on the inositol ring, influences the binding specificity of SPX domains researchgate.net. For example, while 1,5-InsP8 (1,5-bis-diphosphoinositol tetrakisphosphate) can have a higher binding affinity for some SPX domains in vitro compared to 5-InsP7, 5-InsP7 can still be the primary activator in cells, suggesting that its cellular concentration compensates for the lower potency researchgate.net. This highlights that SPX domains integrate signals based on both the structure and the abundance of different PP-InsP isomers researchgate.net.
Protein Pyrophosphorylation as a Post-Translational Modification
Beyond direct binding, this compound and other inositol pyrophosphates can participate in a unique post-translational modification known as protein pyrophosphorylation. portlandpress.comfrontiersin.orgnih.govpnas.org This process involves the transfer of a high-energy β-phosphate group from the inositol pyrophosphate to a target protein. portlandpress.comnih.govrsc.org
Non-Enzymatic Phosphate Transfer from Inositol Pyrophosphates to Proteins
A distinctive feature of protein pyrophosphorylation mediated by inositol pyrophosphates is its apparent non-enzymatic nature. portlandpress.comnih.govrsc.orgresearchgate.netnih.govacs.org The transfer of the β-phosphate from a PP-InsP to a protein occurs without the need for a dedicated protein kinase enzyme for the transfer step itself. portlandpress.comnih.govresearchgate.netnih.gov This process is dependent on the presence of divalent cations, such as Mg2+. portlandpress.comnih.govresearchgate.net However, the target protein must be pre-phosphorylated on a serine residue, typically by an ATP-dependent protein kinase like CK2, to serve as an acceptor for the β-phosphate from the PP-InsP. portlandpress.comnih.govresearchgate.netnih.govpnas.org The pre-phosphorylated serine residue, often located within acidic stretches of intrinsically disordered protein sequences, is the site where the β-phosphate is transferred, resulting in a pyrophosphorylated serine. portlandpress.comnih.govresearchgate.netnih.gov
Thermodynamic and Structural Considerations of Phosphate Transfer
The pyrophosphate bond in PP-InsPs is energy-rich, providing the driving force for the non-enzymatic phosphate transfer. The free energy of hydrolysis of the pyrophosphate bond in 5-InsP7 is reported to be higher than that of ADP, and for InsP8, it is estimated to be even higher than that of ATP, potentially due to reduced electrostatic and steric constraints. researchgate.net This high energy allows the β-phosphate to be transferred to a pre-phosphorylated serine residue. rsc.orgresearchgate.net
While the transfer is non-enzymatic, it is influenced by the structural context of the target protein. The presence of acidic amino acids (Asp and Glu) in the vicinity of the target serine residue is characteristic of pyrophosphorylation sites. portlandpress.comnih.govresearchgate.netnih.gov Although a large secondary structure is not strictly required, the intact structure of the target protein is important, as denatured proteins are not subject to this modification. nih.gov Small peptides derived from target proteins can undergo pyrophosphorylation, suggesting that the necessary structural determinants are localized. nih.gov The positional preference of the β-phosphate transfer is not absolute, as different PP-InsP isomers can donate their β-phosphates. nih.govnih.gov
Identification of Pyrophosphorylated Protein Targets
Initial studies using radiolabeled inositol pyrophosphates, such as 5β[32P]InsP7, in cell extracts identified various phosphorylated proteins in yeast and mammalian cells. portlandpress.comacs.orgfrontiersin.org Mass spectrometry-based proteomics has advanced the identification of pyrophosphorylated proteins and specific pyrophosphorylation sites. portlandpress.comfrontiersin.org
Key pyrophosphorylated protein targets identified in yeast and mammals include nucleolar proteins such as NSR1, SRP40/Nopp140, and TCOF1, which are involved in ribosome biogenesis. portlandpress.comnih.govfrontiersin.org Other targets include the dynein intermediate chain (DIC2C), the oncoprotein MYC, and the β-subunit of the AP3 adaptor protein (AP3B1), with pyrophosphorylation affecting their interactions with other proteins. portlandpress.compnas.org For example, pyrophosphorylation of the yeast transcription factor Gcr1 can destabilize its interaction with Gcr2, impacting the transcription of glycolytic enzymes. portlandpress.com In human cells, AP3B1 pyrophosphorylation by InsP7 has been shown to modulate its interaction with the motor protein Kif3A, affecting HIV-1 Gag release. pnas.org
While significant progress has been made in identifying targets in yeast and mammals, the investigation of PP-InsP-dependent pyrophosphorylation in plants is an emerging area, with potential targets being explored based on the presence of characteristic acidic regions in proteins like histone deacetylases (HDACs). nih.govfrontiersin.org
Here is a summary of some identified pyrophosphorylated protein targets:
| Organism | Protein Target(s) | Suggested Cellular Process(es) | Citation(s) |
| Saccharomyces cerevisiae | NSR1, SRP40, YGR130c, Rpa190, Rpa43, Rpa34, Apl6, Gcr1 | Ribosome biogenesis, Transcription (glycolysis) | portlandpress.comnih.govfrontiersin.org |
| Mammals | AP3B1, DIC2C, MYC, NOLC1, TCOF1, UBF1 | Vesicle trafficking, Transcription, Ribosome biogenesis, HIV-1 release | portlandpress.comnih.govpnas.orgfrontiersin.org |
Note: This table is based on detailed research findings from the provided sources.
Allosteric Modulation of Enzyme Activity by this compound
Inositol pyrophosphates (PP-InsPs), including this compound (also known as (PP)2-InsP4 or InsP8), are a class of highly phosphorylated signaling molecules implicated in a variety of cellular processes across eukaryotes researchgate.netnih.gov. Their diverse functions are, in part, mediated through their ability to directly bind to and allosterically regulate the activity of various proteins, including enzymes researchgate.net. Allosteric modulation involves the binding of a molecule at a site distinct from the enzyme's active site, inducing conformational changes that alter the enzyme's catalytic efficiency fiveable.me.
Research findings indicate that this compound and its analogs can influence enzyme activity through such mechanisms. One notable example involves the enzyme diphosphoinositol pentakisphosphate kinase 2 (PPIP5K2), a key enzyme in the synthesis of certain inositol pyrophosphates bath.ac.uk. Studies utilizing synthetic analogs of inositol polyphosphates have provided insights into potential allosteric sites on PPIP5K2. For instance, the binding of these analogs to a substrate capture site on the surface of PPIP5K2, spatially separated from the catalytic pocket, has been shown to inhibit the enzyme bath.ac.uk. While this compound itself is a product or related molecule in this pathway, investigations into the ATPase activity of PPIP5K2's kinase domain (PPIP5K2KD) revealed that this compound stimulated this activity, albeit to a lesser extent than a specific benzyl-modified analog bath.ac.uk. This suggests that interaction with sites outside the primary catalytic center can modulate PPIP5K2 function.
Furthermore, the broader class of inositol pyrophosphates, which includes this compound, has been proposed to allosterically regulate signal transduction pathways by binding to regulatory protein domains such as pleckstrin homology (PH) domains nih.gov. While PH domains are traditionally known for their interactions with phosphoinositides, their ability to bind inositol pyrophosphates can influence the localization and activity of proteins containing these domains, which may include enzymes or regulatory proteins that interact with enzymes nih.gov. A structural study on the plant enzyme AtPFA-DSP1, a phosphatase that acts on inositol pyrophosphates, showed it binding this compound in different orientations, associated with the presence or absence of inorganic phosphate, highlighting specific molecular interactions that could underlie regulatory mechanisms researchgate.net.
These findings support the concept that this compound can act as an allosteric modulator, influencing enzymatic activity by binding to specific sites on proteins, thereby contributing to the intricate regulation of cellular signaling networks. The precise details of these interactions and the full spectrum of enzymes allosterically modulated by this compound remain areas of ongoing research.
Table 1: Examples of Enzyme Interactions Modulated by this compound or Analogs
| Enzyme/Protein Domain | Modulator | Type of Modulation | Notes | Source |
| PPIP5K2 (Kinase Domain) | This compound | Stimulation | Observed on ATPase activity of the kinase domain. | bath.ac.uk |
| PPIP5K2 (Kinase Domain) | Synthetic Analogs | Inhibition | Binding to a substrate capture site distinct from the active pocket. | bath.ac.uk |
| PH Domains | Inositol Pyrophosphates (including this compound) | Allosteric Regulation | Influences localization and activity of associated proteins/enzymes. | nih.gov |
| AtPFA-DSP1 | This compound | Binding/Modulation | Structural study shows binding in different orientations. | researchgate.net |
Physiological and Cellular Functions of 5 Pp Insp4
Integration into Core Metabolic and Bioenergetic Networks
Inositol (B14025) pyrophosphates, including 5-PP-InsP4, are deeply integrated into the core metabolic and bioenergetic networks of the cell. Their synthesis and degradation are intrinsically linked to the cell's energy status, and they, in turn, regulate key metabolic pathways to maintain energy balance.
The synthesis of inositol pyrophosphates is an energy-intensive process that utilizes ATP, making their cellular concentrations a sensitive indicator of the cell's energetic state. The enzymes responsible for generating the pyrophosphate bond on the inositol ring, such as inositol hexakisphosphate kinases (IP6Ks), have a Km for ATP in the low millimolar range. This means that their activity is highly dependent on the cellular ATP levels. Consequently, a high ATP/ADP ratio promotes the synthesis of PP-InsPs, while a low ratio would limit their production.
This direct link to the cellular energy currency positions PP-InsPs as key regulators of energy homeostasis. While direct studies on this compound are still emerging, the broader family of PP-InsPs is known to influence a variety of cellular processes that are critical for maintaining energy balance.
Table 1: Key Enzymes in the Inositol Pyrophosphate Metabolic Pathway
| Enzyme Class | Function | Substrate(s) | Product(s) |
| Inositol Hexakisphosphate Kinases (IP6Ks) | Phosphorylates InsP6 to generate PP-InsPs. | InsP6, ATP | 5-PP-InsP5 (InsP7) |
| Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks) | Phosphorylates 5-PP-InsP5 to generate (PP)2-InsPs. | 5-PP-InsP5, ATP | 1,5-(PP)2-InsP4 (InsP8) |
| Inositol (1,3,4) Trisphosphate 5/6 Kinase (ITPK1) | In plants, can phosphorylate InsP5 to generate this compound. | Ins(1,2,3,4,6)P5, ATP | This compound |
The central role of PP-InsPs in energy homeostasis suggests a significant interplay with the primary energy-generating pathways of the cell: glycolysis and mitochondrial respiration. While the direct regulatory effects of this compound on specific enzymes within these pathways are an active area of research, the existing evidence points towards a modulatory role for the broader PP-InsP family.
Glycolysis, the breakdown of glucose to pyruvate (B1213749), is a fundamental metabolic pathway that generates ATP and provides precursors for mitochondrial respiration. The regulation of glycolysis is critical for matching energy production to cellular demand. Key regulatory enzymes in this pathway, such as phosphofructokinase and pyruvate kinase, are allosterically regulated by molecules that signal the cell's energy state, including ATP and AMP. Given the dependence of PP-InsP synthesis on ATP levels, it is hypothesized that these molecules act as secondary messengers that fine-tune glycolytic flux in response to changes in cellular energy status.
Orchestration of Phosphate (B84403) Homeostasis and Nutrient Signaling
Inorganic phosphate (Pi) is an essential nutrient for all living organisms, serving as a key component of nucleic acids, lipids, and ATP. The cellular concentration of Pi must be tightly regulated, and inositol pyrophosphates, through their interaction with SPX domains, play a crucial role in this process.
The maintenance of phosphate homeostasis involves the coordinated regulation of phosphate uptake, transport, and storage. Inositol pyrophosphates, including this compound, are key signaling molecules in this regulatory network. Their levels often change in response to phosphate availability, although some specific isomers may exhibit unique responses. For instance, in plants, while the levels of many PP-InsPs decrease under phosphate starvation, a specific, yet-to-be-fully-identified PP-InsP4 isomer has been observed to increase nih.gov.
In yeast, PP-InsPs are known to regulate the activity of the VTC complex, which is involved in the synthesis of polyphosphate (polyP), a linear polymer of phosphate residues that serves as a major intracellular phosphate store. Specifically, 5-PP-InsP5 has been shown to stimulate the polyP polymerase activity of the VTC complex nih.gov. This suggests a mechanism by which the cell can link its energy status, as reflected by PP-InsP levels, to the storage of a critical nutrient.
A key mechanism by which inositol pyrophosphates regulate phosphate homeostasis is through their interaction with proteins containing a SPX domain. SPX domains are found in a variety of proteins involved in phosphate transport and signaling in fungi, plants, and animals. These domains function as cellular receptors for PP-InsPs nih.govmdpi.com.
The binding of PP-InsPs to the SPX domain induces a conformational change in the protein, which in turn modulates its activity. For example, in plants, the binding of PP-InsPs to SPX-domain-containing proteins can regulate the activity of phosphate starvation response (PHR) transcription factors, thereby controlling the expression of genes involved in phosphate uptake and utilization mdpi.com. The interaction between PP-InsPs and SPX domains provides a direct link between the cell's metabolic state (as indicated by PP-InsP levels) and its response to nutrient availability.
Table 2: Research Findings on the Role of Inositol Pyrophosphates in Phosphate Homeostasis
| Organism | Inositol Pyrophosphate(s) | Interacting Protein(s) | Observed Effect |
| Yeast | 5-PP-InsP5 | VTC complex (contains SPX domain) | Stimulation of polyphosphate synthesis nih.gov. |
| Plants | PP-InsPs (e.g., InsP8) | SPX-domain proteins, PHR transcription factors | Regulation of phosphate starvation response genes mdpi.com. |
| Human Cells | InsP7, InsP8 | - | Deletion of synthesizing enzymes leads to elevated cellular phosphate levels. |
Mediation of Stress Responses and Adaptability
Cells are constantly exposed to various forms of stress, including nutrient deprivation, oxidative stress, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER). The ability to mount an effective stress response is crucial for cell survival. Inositol pyrophosphates have been implicated as signaling molecules in various stress response pathways, contributing to cellular adaptability.
The synthesis of PP-InsPs can be modulated by various stress conditions, suggesting that these molecules act as stress messengers. For example, in response to nutrient starvation, the levels of certain PP-InsPs are altered, which in turn can trigger adaptive responses such as the regulation of metabolic pathways and the activation of stress-responsive transcription factors.
While the specific role of this compound in mediating stress responses is still under investigation, the broader family of PP-InsPs is known to be involved in pathways that are activated by oxidative stress and ER stress. For instance, some studies have linked phosphoinositides, the precursors to inositol phosphates, to the regulation of signaling pathways activated by oxidative stress researchgate.net. Furthermore, the unfolded protein response (UPR), a key pathway for coping with ER stress, is known to be influenced by the metabolic state of the cell, in which PP-InsPs are key indicators.
The intricate connections between PP-InsP metabolism, energy homeostasis, and nutrient sensing suggest that these molecules are well-positioned to act as integrators of various stress signals, allowing cells to mount a coordinated and appropriate response to challenging conditions.
Response to Hyperosmotic Stress
Cells are equipped with intricate mechanisms to respond and adapt to changes in their osmotic environment. Inositol pyrophosphates have been identified as key mediators in environmental stress responses. When cells are exposed to hyperosmotic stress, there is an acute activation of enzymes responsible for the synthesis of inositol pyrophosphates. This suggests a crucial role for these molecules in the signaling pathways that allow cells to counteract the detrimental effects of high osmotic pressure. The rapid increase in the levels of inositol pyrophosphates following hyperosmotic shock points to their function as signaling molecules in the stress response cascade.
Involvement in Oxidative Stress Response
While direct evidence specifically detailing the role of this compound in oxidative stress is still emerging, the broader family of inositol pyrophosphates is understood to participate in cellular defense mechanisms. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them, can lead to significant cellular damage. Inositol pyrophosphates are involved in various signaling cascades, including those that regulate DNA repair and apoptosis, processes that are critical in the response to oxidative damage.
Diverse Roles in Cellular Signaling Pathways
This compound and other inositol pyrophosphates are integral components of a complex signaling network that governs numerous cellular activities. Their ability to modulate the function of a wide range of proteins allows them to influence key cellular pathways.
Regulation of Apoptosis
Programmed cell death, or apoptosis, is a fundamental process for maintaining tissue homeostasis. Inositol polyphosphates have been shown to play a role in the mediation of cellular apoptosis. Studies have indicated that increased intracellular levels of higher inositol polyphosphates can induce apoptosis nih.gov. This process involves the activation of caspases and the release of cytochrome C from the mitochondria, key events in the apoptotic cascade. The regulation of apoptosis by inositol pyrophosphates underscores their importance in controlling cell fate.
| Apoptotic Marker | Observation with Increased Inositol Polyphosphates |
| Caspase-3 Cleavage | Increased |
| Caspase-9 Cleavage | Increased |
| Cytochrome C Release | Increased from mitochondria into cytosol |
| AKT Phosphorylation | Changes observed |
Influence on Vesicle Trafficking and Cytoskeletal Dynamics
Vesicle trafficking is an essential process for transporting molecules between different cellular compartments. Inositol pyrophosphates have been reported to regulate vesicle trafficking nih.gov. This regulation is intertwined with the dynamics of the cytoskeleton, which provides the structural framework and tracks for vesicle movement. The interplay between inositol pyrophosphates, vesicle trafficking, and the cytoskeleton is crucial for maintaining cellular organization and function. The process of vesicle transport involves a series of steps including budding, transport along cytoskeletal elements, and fusion with the target membrane, all of which can be influenced by signaling molecules like this compound.
Modulation of Exocytosis
Exocytosis, the process by which cells release molecules to the extracellular environment, is a highly regulated event. While the direct modulation of exocytosis by this compound is an area of ongoing research, related phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2), are well-established as specific requirements for this process. PIP2 plays a role in coordinating the translocation of secretory vesicles to their docking sites on the plasma membrane. Given the metabolic relationship between different inositol phosphates, it is plausible that this compound could influence exocytosis by modulating the levels or localization of other key signaling lipids.
Control of Neutrophil Activation
The specific role of 5-diphosphoinositol tetrakisphosphate (this compound) in the activation of neutrophils has not been extensively documented in scientific literature. Research on inositol phosphate signaling in these immune cells has largely centered on other isomers. For instance, inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), a structurally different inositol polyphosphate, is recognized as a key regulator of neutrophil functions. It acts as a negative regulator of PtdIns(3,4,5)P3 signaling, a critical pathway for neutrophil chemotaxis and superoxide (B77818) production nih.gov. While the broader class of inositol pyrophosphates, including InsP7 and InsP8, are known to regulate a variety of cellular processes which can include neutrophil activation, a direct and specific function for this compound in this context remains to be elucidated.
Impact on Transcription and Gene Expression
Inositol pyrophosphates as a class are implicated in the regulation of transcriptional processes and gene expression in various eukaryotic organisms. They are considered metabolic messengers that can influence gene expression in response to nutritional and environmental cues. In yeast, for example, inositol polyphosphates, including pyrophosphorylated forms, are involved in regulating the transcription of genes responsive to arginine and phosphate levels nih.gov. However, specific studies detailing the direct impact of this compound on transcription factors or specific gene expression programs are limited. The broader functions of inositol pyrophosphates suggest they may act as signaling molecules that integrate metabolic status with transcriptional output, but the precise contribution of the this compound isomer to these processes is an area requiring further investigation.
Involvement in DNA Repair Mechanisms
The maintenance of genomic integrity through DNA repair is a critical cellular function, and emerging evidence suggests a role for inositol polyphosphates in this process. While a direct role for this compound in DNA repair has not been specifically defined, the broader family of inositol pyrophosphates has been linked to DNA damage response pathways nih.gov. For example, inositol hexakisphosphate (InsP6), the precursor to inositol pyrophosphates, has been shown to stimulate the non-homologous end-joining (NHEJ) repair process. The enzymes that synthesize inositol pyrophosphates are also implicated in maintaining genome stability. Although these findings point to a general involvement of inositol pyrophosphate metabolism in DNA repair, the specific functions of this compound within these complex mechanisms are not yet understood.
Regulation of Telomere Maintenance
A specific isomer of this compound has been identified as a key regulator of telomere length, primarily from studies in yeast. The molecule [2-OH]-5-PP-InsP4, which has a pyrophosphate group at the 5-position and a free hydroxyl group at the 2-position, is synthesized by the kinase Kcs1 in yeast. Research has demonstrated that the cellular levels of this specific diphosphorylinositol tetrakisphosphate (referred to as PP-IP4 in some literature) inversely correlate with telomere length.
Key findings on the role of [2-OH]-5-PP-InsP4 in telomere maintenance are summarized below:
| Experimental Condition | Effect on [2-OH]-5-PP-InsP4 Levels | Consequence for Telomere Length |
| Deletion of KCS1 gene | Elimination of production | Lengthening of telomeres |
| Overproduction of Kcs1 | Accumulation | Shortening of telomeres |
This regulatory effect on telomere length is dependent on the presence of Tel1, the yeast homolog of the human ATM protein, which is a critical component of the DNA damage response pathway. This suggests that [2-OH]-5-PP-InsP4 and Tel1 function within a common signaling pathway to control telomere maintenance. The loss of ELO3, a gene involved in fatty acid elongation, also leads to telomere shortening, a phenotype that can be rescued by deleting the KCS1 gene, further linking inositol pyrophosphate metabolism to telomere length regulation nih.gov.
Participation in Innate Immunity and Pathogen Resistance
Inositol pyrophosphates are recognized as important signaling molecules in the innate immune responses of both plants and animals frontiersin.orgfrontiersin.org. They are involved in mediating defense signaling and resistance to pathogens. In plants, inositol pyrophosphates are implicated in jasmonic acid and salicylic (B10762653) acid signaling pathways, which are crucial for defense against herbivores and pathogens frontiersin.org. In animal cells, certain inositol pyrophosphates are thought to be involved in interferon responses to viral infections nih.gov. However, the specific contribution of this compound to these innate immunity pathways has not been clearly delineated. While the broader class of molecules is evidently important for pathogen resistance, the precise role and mechanism of action of the this compound isomer within these complex signaling networks remain an active area of research. In neutrophils, a key component of the innate immune system, the related molecule Ins(1,3,4,5)P4 has been established as an important modulator of immune function nih.gov.
Plant-Specific Functions of this compound
Roles in Hormone Signaling (e.g., Phosphate Signaling)
In plants, inositol pyrophosphates are crucial signaling molecules that mediate responses to both hormonal cues and nutritional status, such as phosphate availability.
Phosphate Signaling: Initial hypotheses suggested that a this compound isomer might be involved in the plant response to phosphate starvation, as a then-unidentified PP-InsP4 isomer was observed to increase in concentration under these conditions, contrary to the general trend of other inositol pyrophosphates like InsP8 nih.gov. However, subsequent research involving the chemical synthesis of all possible this compound isomers has demonstrated that the phosphate starvation-induced PP-InsP4 in Arabidopsis thaliana roots does not structurally match any of the this compound isomers nih.govresearchgate.netresearchgate.netnih.gov. This indicates that an alternative, structurally distinct PP-InsP4 isomer is the key signaling molecule in this response.
While the direct role of a this compound isomer in phosphate sensing in vivo is now considered unlikely, the enzymatic machinery capable of producing this compound exists in plants. The enzyme inositol 1,3,4-trisphosphate 5/6-kinase (ITPK1) from Arabidopsis has been shown to selectively phosphorylate certain inositol pentakisphosphate (InsP5) precursors, such as [6-OH]-InsP5 and [3-OH]-InsP5, to their corresponding this compound isomers in vitro nih.govresearchgate.netnih.gov. The physiological relevance of these specific this compound isomers in plants, however, remains to be determined.
Auxin Signaling: There is growing evidence for the involvement of ITPK1-dependent inositol polyphosphates in auxin signaling. The enzyme ITPK1, which can synthesize 5-InsP7 and potentially this compound isomers, has been shown to physically interact with the auxin co-receptor TIR1 oup.combiorxiv.orgnih.govbiorxiv.org. Plants deficient in ITPK1 exhibit defects in various auxin-regulated developmental processes oup.comnih.govnih.gov. While much of the current focus is on the role of 5-InsP7 as a potential co-ligand that enhances the formation of the auxin co-receptor complex, the involvement of other ITPK1-dependent molecules, including potential this compound isomers, cannot be entirely ruled out and warrants further investigation oup.comnih.govnih.gov.
Contributions to Cell Growth and Developmental Phenotypes
Inositol pyrophosphates, as a class, are recognized as critical regulators of cell growth and the response to environmental stress. They function in parallel with major signaling pathways, such as the TORC1 pathway, to modulate gene expression related to protein synthesis and stress response. While much of the research in this area has been centered on the more abundant PP-InsPs, there is specific evidence implicating this compound isomers in fundamental cellular processes related to growth and aging.
One of the most well-defined roles for a this compound isomer comes from studies in yeast, specifically concerning the regulation of telomere length. Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division, and their maintenance is crucial for genomic stability and cellular longevity. In yeast, the isomer [2-OH]-5-PP-InsP4 has been identified as a key player in telomere homeostasis. The synthesis of this particular isomer is carried out by the kinase KCS1. Research has demonstrated that the levels of [2-OH]-5-PP-InsP4 directly influence telomere length; an increase in its concentration leads to a decrease in average telomere length, while a loss of this molecule results in longer telomeres nih.gov. This regulatory function underscores the importance of specific PP-InsP4 isomers in fundamental aspects of cell proliferation and aging.
In the broader context of development, the precise regulation of PP-InsP levels, including those of this compound, is critical. In the plant Marchantia polymorpha, mutations in enzymes responsible for the catabolism of PP-InsPs lead to severe growth and developmental phenotypes nih.gov. While these studies often assess the collective pool of PP-InsPs, they highlight the necessity of maintaining a delicate balance of these signaling molecules for normal development to proceed. The stunted growth and altered morphology observed in these mutants suggest that the accumulation or depletion of specific PP-InsPs, potentially including this compound, can have profound consequences on developmental programs nih.gov.
The following table summarizes key findings related to the role of this compound in cell growth and developmental phenotypes.
| Organism/System | Isomer | Observed Phenotype/Function | Key Enzymes Involved |
| Yeast (Saccharomyces cerevisiae) | [2-OH]-5-PP-InsP4 | Regulation of telomere length | KCS1 (synthesis) |
| Marchantia polymorpha | General PP-InsPs (including potential this compound) | Normal growth and development | PP-InsP phosphatases (catabolism) |
Intersections with Nitrate (B79036) Homeostasis and Cell Wall Biogenesis
In plants, the ability to sense and respond to nutrient availability is paramount for growth and survival. Inositol pyrophosphates have emerged as key signaling molecules in this context, with evidence pointing to their involvement in both nitrate homeostasis and the construction of the cell wall.
Nitrate is a primary nitrogen source for plants, and its uptake and assimilation are tightly regulated processes. Studies in Marchantia polymorpha have revealed a connection between PP-InsP metabolism and nitrate homeostasis. Mutants with defects in PP-InsP catabolism, which leads to an altered balance of these signaling molecules, exhibit changes in nitrate accumulation nih.gov. This suggests that PP-InsPs, and by extension potentially this compound, may act as signaling molecules that relay information about the plant's nutrient status to regulate nitrate uptake and distribution. The precise molecular mechanisms by which specific PP-InsP isomers, such as this compound, interact with the nitrate signaling pathway are still under investigation, but it is clear that the proper regulation of PP-InsP levels is necessary for maintaining nitrate balance.
The plant cell wall is a dynamic structure that provides support, protection, and determines cell shape. Its synthesis and modification are complex processes that are integral to plant growth and development. Research in Marchantia polymorpha has also uncovered a role for PP-InsPs in cell wall biogenesis nih.gov. Mutants with disrupted PP-InsP metabolism exhibit altered growth patterns that are indicative of defects in cell wall structure or synthesis. While these studies often point to the collective role of the PP-InsP pool, the intricate regulation of their synthesis and degradation suggests that specific isomers likely have distinct roles. The dynamic nature of the cell wall requires a sophisticated signaling network to coordinate its expansion and reinforcement, and inositol pyrophosphates appear to be a part of this network.
The table below outlines the intersections of PP-InsPs, with potential involvement of this compound, in nitrate homeostasis and cell wall biogenesis in plants.
| Process | Organism | Evidence |
| Nitrate Homeostasis | Marchantia polymorpha | Mutants in PP-InsP catabolism show altered nitrate accumulation. |
| Cell Wall Biogenesis | Marchantia polymorpha | Mutants in PP-InsP metabolism display growth phenotypes indicative of cell wall defects. |
Role as Substrates or Inhibitors for Metabolic Enzymes
The cellular concentrations of this compound and other inositol pyrophosphates are meticulously controlled by a suite of metabolic enzymes that catalyze their synthesis and degradation. This compound can, therefore, act as a substrate for these enzymes. Furthermore, due to its structural similarity to other inositol phosphates, it or its synthetic analogs can act as inhibitors of certain enzymes in the inositol phosphate metabolic pathway.
The synthesis of this compound isomers can be catalyzed by inositol tris/tetrakisphosphate kinases (ITPKs). For example, in Arabidopsis, ITPK1 can selectively phosphorylate certain inositol pentakisphosphate (InsP5) isomers at the 5-position to generate the corresponding this compound isomers nih.govresearchgate.net. Specifically, Arabidopsis ITPK1 has been shown to phosphorylate [6-OH]-InsP5 and [3-OH]-InsP5 to their respective this compound forms nih.govresearchgate.net. This demonstrates that this compound is a product of specific enzymatic reactions and that its formation is dependent on the availability of both the precursor InsP5 isomer and the activity of the kinase.
On the degradation side, this compound is a substrate for diphosphoinositol polyphosphate phosphohydrolases (DIPPs). These enzymes cleave the pyrophosphate bond, converting this compound back to an inositol pentakisphosphate. The activity of DIPPs is crucial for recycling inositol phosphates and for rapidly turning over the PP-InsP signal.
In addition to serving as a substrate, this compound and its analogs can act as inhibitors of enzymes within the inositol phosphate pathway. For instance, synthetic analogs of this compound have been shown to inhibit the activity of diphosphoinositol pentakisphosphate kinase 2 (PPIP5K2) bath.ac.uk. This enzyme is responsible for the synthesis of more highly phosphorylated inositol pyrophosphates. The inhibition of PPIP5K2 by this compound analogs suggests a potential feedback mechanism where the product of one enzymatic step can regulate the activity of enzymes further down the pathway. These inhibitory effects are often competitive, with the this compound analog competing with the natural substrate for binding to the enzyme's active site.
The following table provides a summary of the interactions of this compound with metabolic enzymes.
| Enzyme | Interaction with this compound | Organism/System | Effect |
| Inositol Tris/Tetrakisphosphate Kinase 1 (ITPK1) | Substrate (precursor InsP5 isomers) | Arabidopsis thaliana | Synthesis of this compound isomers |
| Diphosphoinositol Polyphosphate Phosphohydrolases (DIPPs) | Substrate | General Eukaryotes | Degradation of this compound |
| Diphosphoinositol Pentakisphosphate Kinase 2 (PPIP5K2) | Inhibition (by synthetic analogs) | Mammalian | Regulation of higher PP-InsP synthesis |
Advanced Methodologies for 5 Pp Insp4 Research
Chemical Synthesis and Analog Development
The generation of 5-PP-InsP4 and related chemical tools for research purposes relies on intricate synthetic strategies. These methodologies are crucial for producing the pure isomers needed for functional studies and for developing analogs that can probe its biological roles.
Strategies for Total Synthesis of Unsymmetric this compound Isomers
The total synthesis of this compound isomers is a significant challenge due to the molecule's high density of phosphate (B84403) groups and the stereochemical complexity of the myo-inositol core. There are 30 theoretically possible PP-InsP4 isomers, five of which are this compound derivatives where the pyrophosphate is at the 5-position and a single hydroxyl group is located elsewhere on the inositol (B14025) ring. chemrxiv.org Until recently, synthetic reference compounds for these isomers were largely unavailable, with only the symmetric [2-OH]-5-PP-InsP4 having been successfully prepared. chemrxiv.org
A breakthrough in this area was the development of a comprehensive synthesis strategy that successfully produced all the unsymmetric this compound isomers in their enantiopure forms. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net This approach targets both the racemic mixtures and the individual enantiomers by systematically varying the position of the single free hydroxyl group around the inositol ring. chemrxiv.org A key feature of this strategy is the use of chiral semipreparative High-Performance Liquid Chromatography (HPLC) to separate the synthetic intermediates, which enables the isolation of each isomer in its enantiopure form. chemrxiv.org This strategic synthesis provides the essential, well-defined reference compounds needed to identify and study these molecules in biological contexts. chemrxiv.orgchemrxiv.org
Chemoenzymatic Approaches for Scalable Production
While total chemical synthesis provides access to specific isomers, chemoenzymatic methods offer a powerful alternative for scalable production. These strategies combine the efficiency and specificity of enzymes with the scalability of chemical synthesis. For inositol pyrophosphates, this often involves using specific kinases that can add phosphate or pyrophosphate groups to an inositol phosphate precursor.
Enzymatic assays have demonstrated that kinases like Arabidopsis thaliana ITPK1 can selectively phosphorylate certain inositol pentakisphosphate (InsP5) isomers at the 5-position to generate this compound. chemrxiv.orgchemrxiv.org For instance, ITPK1 selectively phosphorylates [6-OH]-InsP5 and [3-OH]-InsP5, while other InsP5 isomers are not reactive. chemrxiv.orgchemrxiv.orgnih.gov This enzymatic specificity is a cornerstone of chemoenzymatic synthesis.
Although detailed scalable production methods specifically for this compound are still developing, robust strategies have been established for related molecules like 5-PP-InsP5 and 1,5-bis-pyrophosphoinositol tetrakisphosphate (1,5-InsP8). These methods, which can be adapted, utilize highly active enzymes such as inositol hexakisphosphate kinase A (IP6KA) from Entamoeba histolytica and the kinase domain of human diphosphoinositol pentakisphosphate kinase 2 (PPIP5K2). Coupled with efficient purification techniques like Mg²⁺ precipitation, these approaches can yield hundreds of milligrams of pure inositol pyrophosphates.
Design and Application of Metabolically Stabilized Analogs and Probes
The inherent instability of the phosphoanhydride bond in this compound makes it susceptible to rapid hydrolysis in biological systems. To overcome this, researchers have designed and synthesized metabolically stabilized analogs where the labile P-O-P bond of the pyrophosphate is replaced with a more robust linkage. rsc.orgrsc.org These analogs are invaluable tools for several reasons: they can help distinguish between the allosteric and covalent (protein pyrophosphorylation) functions of the parent molecule, and their resistance to enzymatic degradation allows for more stable experimental outcomes. nih.gov
Common stabilizing modifications include:
Methylenebisphosphonates (PCP): The bridging oxygen is replaced with a methylene (-CH₂-) group. rsc.org
Phosphonoacetates (PA): This modification also replaces the bridging oxygen, creating a non-hydrolyzable mimic. rsc.orgresearchgate.net A precursor for synthesizing a this compound analog was developed using this approach. rsc.orgrsc.org
Phosphonodifluoroacetamides (PCF₂Am): This novel fluorinated phosphonate mimic offers complementary structural and electronic properties to PCP and PA analogs. rsc.orgrsc.org
These analogs, once synthesized, are used in cell-free assays to probe interactions with target proteins, as they generally cannot penetrate cell membranes. nih.gov
In addition to stabilized analogs, chemical probes are designed to identify and characterize the cellular partners of this compound. Photoaffinity probes, for example, are designed to structurally mimic the natural molecule but also contain a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., alkyne or azide for click chemistry). nih.gov Upon photoactivation, the probe covalently crosslinks to nearby binding partners, which can then be isolated and identified using the reporter tag. While specific photoaffinity probes for this compound are not yet widely reported, the principles for their design are well-established within the broader field of chemical biology. nih.govrsc.org
Synthesis of Isotopic Standards (e.g., ¹⁸O-labeled) for Quantitative Analysis
Accurate quantification of this compound in complex biological samples requires stable isotope-labeled internal standards. These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes, allowing for precise measurement via mass spectrometry.
For this compound, ¹⁸O-labeled standards have been successfully synthesized. chemrxiv.orgnih.govresearchgate.net The synthesis involves using an ¹⁸O-labeled phosphoramidite reagent during the diphosphorylation step of the chemical synthesis. chemrxiv.org This method yields ¹⁸O₂-labeled this compound isomers with high isotopic purity (>99%). chemrxiv.org These heavy-isotope standards are crucial for quantitative studies using techniques like capillary electrophoresis-mass spectrometry (CE-MS), enabling researchers to accurately measure the levels of specific this compound isomers in cell and tissue extracts. chemrxiv.orgresearchgate.net
Analytical Techniques for Isolation, Identification, and Quantification
The analysis of this compound is complicated by its low abundance, high charge, and the presence of numerous similar isomers. Therefore, highly specialized and sensitive analytical techniques are required for its study.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of inositol phosphates. In particular, ³¹P-NMR is highly effective for characterizing the phosphorylation pattern of molecules like this compound.
A key challenge in the study of myo-inositol derivatives is assigning the absolute configuration of enantiomeric pairs, which are common due to the core molecule's plane of symmetry. A significant advancement in this area is the use of ³¹P-NMR in combination with a chiral solvating agent. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net By adding a chiral agent to the NMR sample, the enantiomers of a racemic mixture can be distinguished, as they will exhibit different chemical shifts. This technique was instrumental in assigning the specific structures of the newly synthesized enantiopure this compound isomers, providing a definitive method for their structural verification. chemrxiv.orgchemrxiv.org
Below is a table summarizing the key methodologies discussed:
| Methodology | Application in this compound Research | Key Features |
| Total Chemical Synthesis | Production of all unsymmetric this compound isomers. | Multi-step organic synthesis, use of chiral HPLC for enantiomer separation. |
| Chemoenzymatic Synthesis | Scalable production of specific isomers. | Utilizes specific kinases (e.g., ITPK1) for targeted phosphorylation. |
| Metabolically Stabilized Analogs | Probing biological function, overcoming metabolic instability. | Replacement of P-O-P bond with non-hydrolyzable mimics (e.g., PCP, PA). |
| Isotopic Labeling | Quantitative analysis by mass spectrometry. | Incorporation of stable isotopes (e.g., ¹⁸O) to create internal standards. |
| ³¹P-NMR Spectroscopy | Structural elucidation and stereochemical assignment. | Use with chiral solvating agents to resolve and identify enantiomers. |
Mass Spectrometry (MS)-Based Profiling
Mass spectrometry is a highly sensitive technique essential for the identification and quantification of low-abundance signaling molecules like this compound from complex biological samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a sensitive and direct method for the detection and quantification of inositol pyrophosphates. nih.gov Hydrophilic interaction liquid chromatography (HILIC) is often coupled with MS/MS for the analysis of these highly polar compounds. nih.gov This approach, when used with high-purity synthetic standards, enables the absolute quantitation of analytes such as InsP6 and its pyrophosphorylated derivatives in extracts from cells and tissues. nih.gov LC-MS has been successfully applied to measure the abundance of inositol pyrophosphates in various biological samples, including those from mouse models of amyotrophic lateral sclerosis (ALS). researchgate.net
Capillary electrophoresis coupled to electrospray ionization mass spectrometry (CE-ESI-MS or CE-MS) has emerged as a transformative and powerful tool for the analysis of inositol pyrophosphates. ucl.ac.ukresearchgate.net This method is particularly well-suited for these molecules due to their high charge density and the presence of numerous isobaric isomers, which are challenging to separate by other means. researchgate.netresearchgate.net
CE-ESI-MS offers several advantages:
High Resolution : It provides baseline separation of various PP-InsP regioisomers. ucl.ac.uknih.gov
High Sensitivity : The technique is capable of detecting and profiling all biologically relevant PP-InsPs, even minor isomers present in low abundance. ucl.ac.ukresearchgate.net
Absolute Quantitation : When combined with stable isotope-labeled (SIL) internal standards, CE-ESI-MS allows for precise and matrix-independent absolute quantitation of this compound and other isomers. ucl.ac.ukresearchgate.netjove.com For example, ¹⁸O-labeled PP-InsP4 standards have been developed and used for quantitative studies in Arabidopsis thaliana. chemrxiv.orgchemrxiv.orgnih.gov
Versatility : The method has been successfully applied to profile PP-InsPs in a wide range of organisms, from yeast and plants to mammals. ucl.ac.ukjove.com
CE-ESI-MS analysis has been instrumental in identifying specific this compound isomers in plant extracts under conditions of phosphate starvation and in detecting changes in PP-InsP metabolism in various mammalian cell lines. chemrxiv.orgnih.gov
Table 2: Key Features of CE-ESI-MS for Inositol Pyrophosphate Analysis
| Feature | Description | Advantage for this compound Research | Reference |
|---|---|---|---|
| High Separation Efficiency | Separates molecules based on charge-to-size ratio in a capillary. | Enables baseline separation of complex mixtures of regioisomers. | ucl.ac.uknih.gov |
| High Sensitivity | Electrospray ionization coupled with mass spectrometry provides low detection limits. | Allows for the profiling of low-abundance isomers in biological samples. | researchgate.netresearchgate.net |
| Isomer Identification | Separation is based on migration time, which is unique for different isomers. | Facilitates the assignment of unknown PP-InsP4 peaks in biological samples when used with synthetic standards. | chemrxiv.org |
| Absolute Quantitation | Use of stable isotope-labeled (SIL) internal standards. | Provides accurate, matrix-independent concentration measurements of specific isomers. | researchgate.netjove.com |
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical tool for the separation of the numerous inositol phosphate isomers. springernature.com Anion-exchange chromatography is the most common HPLC method used for this purpose. For instance, tandem Partisphere SAX columns have been used to improve the resolution between closely eluting isomers like PtdIns5P and PtdIns4P, the lipid precursors to water-soluble inositol phosphates. nih.gov
While traditional HPLC methods often rely on radiolabeling ([³H]myo-inositol) for detection, newer methods couple HPLC with other detection systems. springernature.com In the context of this compound research, chiral semipreparative HPLC columns have been utilized to separate synthetic intermediates, which is a crucial step in obtaining enantiopure isomers for use as standards in other analytical methods like NMR and CE-MS. chemrxiv.org
Biochemical and Biophysical Characterization
The biochemical characterization of this compound primarily involves studying the enzymes responsible for its synthesis and degradation. Enzyme assays are critical for understanding the metabolic pathways leading to the formation of specific this compound isomers.
Research has shown that inositol polyphosphate kinases (IPKs) are responsible for generating inositol pyrophosphates. nih.govembopress.org Specifically, studies on Arabidopsis thaliana have used enzyme assays to demonstrate that the kinase ITPK1 selectively phosphorylates certain InsP5 isomers at the 5-position to generate corresponding this compound isomers. chemrxiv.orgnih.gov For example, Arabidopsis ITPK1 was found to selectively phosphorylate [6-OH]-InsP5 and [3-OH]-InsP5, while other InsP5 isomers like [1-OH]-InsP5 were not substrates for this enzyme under the tested conditions. chemrxiv.orgnih.govnih.gov
These findings, enabled by the availability of synthetic this compound standards, have provided significant insights. For instance, they helped demonstrate that a previously detected PP-InsP4 isomer that accumulates in plant roots during phosphate starvation does not correspond to any of the this compound isomers, suggesting an alternative and previously unknown phosphorylation pattern. chemrxiv.orgchemrxiv.orgnih.govnih.gov Such biochemical studies are essential for elucidating the precise enzymatic activities and pathways that govern the levels and functions of specific this compound isomers in vivo. chemrxiv.orgnih.gov Biophysical characterization often involves studying the interaction of these molecules with protein targets, though specific data for this compound is still an emerging area of research.
In Vitro Enzyme Activity Assays for Kinases and Phosphatases
In vitro enzyme activity assays are fundamental for characterizing the kinases that synthesize this compound and the phosphatases that degrade it. These assays allow for the determination of enzyme kinetics, substrate specificity, and the effects of inhibitors or activators.
Kinase Assays: Kinases such as Inositol Trisphosphate Kinase (ITPK1) and Diphosphoinositol Pentakisphosphate Kinase (PPIP5K) are crucial in the biosynthesis of inositol pyrophosphates. Assays for these enzymes typically involve incubating the purified enzyme with its substrate (e.g., an inositol polyphosphate) and a phosphate donor, most commonly ATP. The reaction progress can be monitored by quantifying the formation of the phosphorylated product or the consumption of ATP.
For instance, the activity of Arabidopsis ITPK1, a key enzyme in the 5-phosphorylation pathway, has been characterized through in vitro assays. These studies have demonstrated its selectivity for phosphorylating specific inositol pentakisphosphate (InsP5) isomers at the 5-position. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net Enzyme assays have shown that Arabidopsis ITPK1 selectively phosphorylates [6-OH]-InsP5 and [3-OH]-InsP5, while other InsP5 isomers are not modified. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net This high degree of specificity is critical for the correct synthesis of signaling molecules within the complex inositol phosphate network.
Phosphatase Assays: Phosphatases reverse the action of kinases, and their activity is equally important for regulating the cellular levels of this compound. Assays for phosphatases like the plant and fungi atypical dual-specificity phosphatases (PFA-DSPs) and the Multiple Inositol Polyphosphate Phosphatase 1 (Minpp1) measure the removal of phosphate groups from their substrates. frontiersin.orgnih.gov For example, the phosphatase domain of the bifunctional enzyme VIH2 from Arabidopsis has been shown to hydrolyze both 1-PP-InsP5 and 5-PP-InsP5 to yield InsP6. nih.gov
The enzymatic activity of Minpp1 has been assessed using techniques like ELISA and PAGE. nih.gov In one approach, Ins(1,3,4,5)P4 is used as a substrate, and the production of Ins(1,4,5)P3 is measured, confirming the enzyme's 3-phosphatase activity. nih.gov Similarly, in vitro assays have demonstrated that all five Arabidopsis PFA-DSPs possess phosphohydrolase activity that is highly specific for the 5-β-phosphate of inositol pyrophosphates. frontiersin.org
Below is a table summarizing the findings from various in vitro enzyme assays on kinases and phosphatases relevant to the this compound pathway.
| Enzyme | Organism | Substrate(s) | Product(s) / Action | Key Finding |
| ITPK1 | Arabidopsis thaliana | [6-OH]-InsP5, [3-OH]-InsP5 | [6-OH]-5-PP-InsP4, [3-OH]-5-PP-InsP4 | Demonstrates high selectivity for phosphorylating the 5-position of specific InsP5 isomers. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net |
| PPIP5K2 (Kinase Domain) | Human | This compound, 5-PP-InsP5 | 1,5-(PP)2-InsP4 | Possesses a substrate capture site adjacent to the catalytic pocket, suggesting a "catch-and-pass" mechanism. bath.ac.uk |
| VIH2 (Phosphatase Domain) | Arabidopsis thaliana | 1-PP-InsP5, 5-PP-InsP5 | InsP6 | Hydrolyzes the pyrophosphate moiety from different PP-InsP isoforms. nih.gov |
| PFA-DSPs (AtPFA-DSP1-5) | Arabidopsis thaliana | Inositol Pyrophosphates | Inositol Phosphates | Exhibit phosphohydrolase activity highly specific for the 5-β-phosphate. frontiersin.org |
| Minpp1 | Human | Ins(1,3,4,5)P4 | Ins(1,4,5)P3 | Confirms 3-phosphatase activity, reversing the action of inositol phosphate multikinase. researchgate.net |
Structural Biology Approaches (e.g., X-ray Crystallography) for Enzyme-Ligand Interactions
X-ray crystallography is an indispensable tool for elucidating the three-dimensional structures of proteins and their complexes with ligands at atomic resolution. nih.govmdpi.comspringernature.comspringernature.com This technique provides detailed insights into how enzymes recognize and bind their substrates, such as this compound, and the conformational changes that occur during catalysis.
A key example is the structural analysis of the kinase domain of human Inositol 1,4,5-Trisphosphate 3-Kinase (IP3K) in complex with various inositol polyphosphate analogs. nih.gov Researchers have successfully obtained crystal structures of the IP3K kinase domain bound to mimics of its natural product, InsP4, including a compound designated as 5-p. nih.gov
These structural studies revealed that the binding of these product mimics is highly conserved compared to the binding of the natural substrate, InsP3. nih.gov The interactions are primarily driven by close contacts with the phosphate groups at positions 1, 4, and 5 of the inositol ring. nih.gov The crystal structure of the IP3K-KD/5-p complex showed that 5-p binds in a manner that mimics the phosphate regiochemistry of InsP4. nih.gov Such detailed structural information is crucial for understanding the principles of substrate recognition and can guide the design of specific inhibitors for therapeutic or research purposes.
Another significant finding from structural studies came from the analysis of the kinase domain of PPIP5K2. X-ray crystallography helped uncover a unique "catch-and-pass" mechanism where the enzyme has a surface-mounted substrate capture site in addition to its catalytic pocket. bath.ac.uk This secondary site facilitates the capture of the substrate from the bulk phase before it is transferred into the active site for phosphorylation. bath.ac.uk
| Protein Domain | Ligand Bound | PDB Code (if available) | Resolution (Å) | Key Structural Insights |
| IP3K-KD | 5-p (InsP4 mimic) | Not specified in source | Not specified | Ligand binding is conserved with InsP3; interactions are dominated by the 1, 4, and 5-phosphates. nih.gov |
| PPIP5K2-KD | 5-PA-InsP4 (analog) | Not specified in source | Not specified | Revealed a surface-mounted substrate capture site, suggesting a "catch-and-pass" catalytic mechanism. bath.ac.uk |
Computational Modeling and Simulations (e.g., Semi-Empirical Calculations)
Computational modeling and molecular simulations serve as powerful complements to experimental techniques. These methods can provide insights into the dynamics of enzyme-ligand interactions, predict binding affinities, and elucidate reaction mechanisms at a level of detail that is often inaccessible experimentally. While specific studies focusing solely on semi-empirical calculations for this compound are not prominently detailed in the provided context, the principles of computational chemistry are widely applied in the broader field of inositol phosphate research.
Approaches such as molecular docking can predict the preferred binding orientation of this compound or its analogs within an enzyme's active site. Molecular dynamics (MD) simulations can then be used to study the stability of these complexes over time and to observe the dynamic conformational changes in both the protein and the ligand that facilitate the enzymatic reaction. Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the electronic rearrangements that occur during the phosphoryl transfer reaction, providing a detailed understanding of the catalytic mechanism. These computational approaches are invaluable for interpreting experimental data and for generating new hypotheses to be tested in the lab.
Genetic and Cell Biological Tools
To understand the physiological role of this compound in vivo, researchers employ a range of genetic and cell biological tools. These techniques allow for the manipulation of the expression of key enzymes in the this compound pathway within cells and whole organisms, enabling the study of the resulting functional consequences.
Gene Editing (e.g., CRISPR/Cas9), Mutagenesis, and Gene Knockout Studies
The advent of CRISPR/Cas9 technology has revolutionized the ability to precisely edit genomes. nih.govfrontiersin.orgresearchgate.net This tool is widely used to create gene knockouts, introduce specific mutations, or alter gene regulation for the enzymes involved in this compound metabolism.
In plant biology, CRISPR/Cas9 has been used to generate loss-of-function mutants for genes encoding inositol phosphate kinases and phosphatases. For example, mutations have been induced in an inositol trisphosphate 5/6 kinase gene in barley to study its role in phytic acid biosynthesis. nih.gov Similarly, CRISPR/Cas9 has been employed in the model plant Arabidopsis thaliana and the liverwort Marchantia polymorpha to knock out genes for phosphatases like PFA-DSPs and NUDIX hydrolases (NUDTs), which are involved in inositol pyrophosphate degradation. nih.gov Analysis of these knockout mutants has revealed severe growth and developmental phenotypes and has linked inositol pyrophosphates to phosphate signaling, nitrate (B79036) homeostasis, and cell wall biogenesis. nih.gov
| Gene Targeted | Organism | Method | Phenotype/Finding |
| Inositol Trisphosphate 5/6 Kinase | Barley (Hordeum vulgare) | CRISPR/Cas9 | Different allelic variants of the induced mutation resulted in different phenotypes related to phytic acid levels. nih.gov |
| NUDT17/18/21 | Arabidopsis thaliana | CRISPR/Cas9 | Triple loss-of-function mutants showed altered PP-InsP pools and gene expression patterns. nih.gov |
| MpPFA-DSP1, MpNUDT1, MpVIP1 | Marchantia polymorpha | CRISPR/Cas9 | Knockout mutants displayed severe growth and developmental phenotypes, with changes in cellular PP-InsP levels. nih.gov |
Overexpression Systems for Enzyme and Protein Characterization
In contrast to knocking out genes, overexpression systems are used to increase the cellular levels of a specific protein. This approach is valuable for confirming the function of an enzyme and for studying the consequences of elevated enzymatic activity.
For instance, the overexpression of various PFA-DSP and NUDT enzymes in Arabidopsis has been shown to affect PP-InsP levels and lead to stunted growth phenotypes. nih.gov Specifically, overexpressing AtPFA-DSP1, AtPFA-DSP2, or AtPFA-DSP4 resulted in reduced levels of 5-InsP7 and 1,5-InsP8, which was associated with observable growth defects. nih.gov These results provide strong evidence for the role of these enzymes in controlling the cellular pools of inositol pyrophosphates and demonstrate the importance of tightly regulating these signaling molecules for normal plant growth and development.
Affinity-Based Pull-Down Assays with PP-InsP4 Analogs
Affinity-based pull-down assays are a powerful biochemical technique used to identify and study protein-protein interactions and protein-ligand interactions. nih.gov In the context of this compound research, this method can be adapted to discover novel protein targets that bind to this signaling molecule.
The general strategy involves immobilizing a synthetic analog of this compound onto a solid support, such as agarose or magnetic beads. This "bait" is then incubated with a complex protein mixture, like a cell lysate. Proteins that specifically bind to the this compound analog are captured on the beads. After washing away non-specific binders, the captured proteins are eluted and identified, typically using mass spectrometry.
To be effective, the this compound analog must be chemically modified to allow for its attachment to the solid support without abolishing its ability to be recognized by its target proteins. For example, a linker arm could be attached to a position on the inositol ring that is not critical for protein binding. While specific examples of pull-down assays using this compound analogs are emerging, the synthesis of various inositol polyphosphate analogs, including those with phosphonoacetate (PA) or methylenebisphosphonate (PCP) groups replacing the pyrophosphate moiety, demonstrates the feasibility of creating such tools. bath.ac.uk These metabolically stabilized analogs are crucial for developing affinity-based probes to explore the this compound interactome.
Table of Compound Names
| Abbreviation / Name | Full Chemical Name |
| This compound | 5-Diphosphoinositol Tetrakisphosphate |
| InsP3 | Inositol Trisphosphate |
| InsP4 | Inositol Tetrakisphosphate |
| InsP5 | Inositol Pentakisphosphate |
| InsP6 | Inositol Hexakisphosphate (Phytic Acid) |
| 1-PP-InsP5 | 1-Diphosphoinositol Pentakisphosphate |
| 5-PP-InsP5 / 5-InsP7 | 5-Diphosphoinositol Pentakisphosphate |
| 1,5-(PP)2-InsP4 / InsP8 | 1,5-Bisdiphosphoinositol Tetrakisphosphate |
| ATP | Adenosine Triphosphate |
| [6-OH]-InsP5 | Inositol Pentakisphosphate with a free hydroxyl at the 6-position |
| [3-OH]-InsP5 | Inositol Pentakisphosphate with a free hydroxyl at the 3-position |
| Ins(1,3,4,5)P4 | Inositol 1,3,4,5-Tetrakisphosphate |
| Ins(1,4,5)P3 | Inositol 1,4,5-Trisphosphate |
| 5-PA-InsP4 | 5-Phosphonoacetate-Inositol Tetrakisphosphate |
| 5PCP-InsP5 | 5-Methylenebisphosphonate-Inositol Pentakisphosphate |
Future Directions and Translational Research Implications in 5 Pp Insp4 Biology
Discovery and Characterization of Novel Enzymes in 5-PP-InsP₄ Metabolism
A complete understanding of the biological roles of 5-PP-InsP₄ isomers hinges on identifying and characterizing the full suite of enzymes responsible for their synthesis and degradation. While some metabolic pathways are known, significant gaps in knowledge remain, suggesting the existence of undiscovered enzymatic activities.
Research has shown that isomers of inositol (B14025) pentakisphosphate (InsP₅) can serve as precursors for the generation of 5-PP-InsP₄. nih.gov In yeast, the InsP₆ kinase Kcs1 can produce a PP-InsP₄ isomer from InsP₅ [2-OH] in vitro, and the mammalian counterpart, IP6K1, performs the same reaction. nih.gov More specifically, recent work in plants has demonstrated that Arabidopsis ITPK1 can selectively phosphorylate certain InsP₅ isomers at the 5-position to generate 5-PP-InsP₄ species. chemrxiv.orgresearchgate.netnih.gov
However, compelling evidence points to the existence of yet-to-be-identified enzymes. Studies in phosphate-starved Arabidopsis thaliana roots have detected a novel PP-InsP₄ isomer that does not correspond to any of the known, synthetically produced 5-PP-InsP₄ isomers. chemrxiv.orgresearchgate.netnih.govresearchgate.net This crucial finding strongly suggests an alternative phosphorylation pattern and the involvement of an unidentified enzymatic activity in its formation. chemrxiv.orgresearchgate.netnih.gov Future research will need to focus on isolating and characterizing these novel kinases or phosphatases to fully map the metabolic network governing 5-PP-InsP₄ levels.
| Enzyme Family | Known/Proposed Substrate(s) | Known/Proposed Product(s) | Organism(s) | Research Focus |
| IP6K (Inositol Hexakisphosphate Kinase) | InsP₅ [2-OH] | PP-InsP₄ | Yeast, Mammals | Characterize in vivo relevance and substrate specificity for various InsP₅ isomers. nih.gov |
| ITPK1 (Inositol Trisphosphate Kinase 1) | [6-OH]-InsP₅, [3-OH]-InsP₅ | [6-OH]-5-PP-InsP₄, [3-OH]-5-PP-InsP₄ | Plants (A. thaliana) | Determine the full range of InsP₅ substrates and the physiological relevance of this activity. nih.govresearchgate.net |
| Unknown Kinase(s) | Unknown InsP₅ isomer(s) | Novel, unidentified PP-InsP₄ isomer | Plants (A. thaliana) | Identify and characterize the enzyme(s) responsible for the synthesis of the novel PP-InsP₄ isomer observed during phosphate (B84403) starvation. chemrxiv.orgnih.govnih.gov |
| PFA-DSP (Atypical Dual Specificity Phosphatase) | 5-PP-InsP₅, 1,5-InsP₈ | InsP₅, InsP₇ | Plants (A. thaliana) | Investigate if these phosphatases can hydrolyze 5-PP-InsP₄ isomers and regulate their cellular levels. nih.gov |
Identification of Additional Protein-Interacting Partners and Downstream Effectors
A primary challenge and a major future direction in the field is the identification of specific protein binding partners and downstream effectors for 5-PP-InsP₄. The mechanisms by which PP-InsPs exert their biological effects are thought to involve allosteric regulation of protein function and a novel form of post-translational modification called protein pyrophosphorylation. annualreviews.orgpnas.org Determining which proteins are specifically targeted by 5-PP-InsP₄ isomers is essential for understanding their cellular function.
Future studies will likely adapt methodologies that have been successful for identifying interactors of more abundant PP-InsPs. These approaches include:
Affinity-Capture Mass Spectrometry : Using synthetic, stabilized, and biotinylated analogs of 5-PP-InsP₄ isomers as bait to capture binding proteins from cell lysates. nih.govacs.org This technique has been used with analogs of 5-InsP₇ to identify potential new targets, including the metabolic kinase LKB1 and enzymes involved in purine metabolism, which warrant investigation for their interaction with 5-PP-InsP₄. nih.gov
Surface-Based Biosensors : Techniques like surface plasmon resonance (SPR) and grating-coupled interferometry (GCI) can be used with synthetic 5-PP-InsP₄ isomers to rapidly screen for and kinetically characterize protein interactions. acs.org
Investigating Conserved Domains : In plants, proteins containing SPX domains have been shown to act as receptors for PP-InsPs, mediating phosphate homeostasis. mdpi.com Future work should explore whether specific SPX domains, or other protein domains, exhibit preferential binding to 5-PP-InsP₄ isomers.
Furthermore, the possibility that 5-PP-InsP₄ acts as a donor for protein pyrophosphorylation remains an exciting and unexplored area. pnas.org Identifying the protein substrates for this modification and the enzymes that may reverse it will be a significant step forward in understanding the downstream signaling cascade initiated by 5-PP-InsP₄.
Advancements in the Chemical and Biochemical "5-PP-InsP₄ Toolbox"
Progress in understanding the biology of 5-PP-InsP₄ is intrinsically linked to the development of sophisticated chemical and biochemical tools. chemrxiv.org The low cellular abundance and rapid turnover of these molecules make them difficult to study without specialized reagents. nih.gov Recent breakthroughs in chemical synthesis have been pivotal, and continued innovation in this area is a critical future direction.
A significant recent achievement has been the successful chemical synthesis of all unsymmetric 5-PP-InsP₄ isomers in enantiopure form. chemrxiv.orgresearchgate.netnih.gov This provides researchers with pure standards essential for structural assignment and enzymatic assays. chemrxiv.org Alongside this, the development of ¹⁸O-labeled PP-InsP₄ standards has enabled precise quantification in biological samples using advanced techniques like capillary electrophoresis-mass spectrometry (CE-MS). chemrxiv.orgresearchgate.net
Future advancements in the "5-PP-InsP₄ toolbox" are expected to include:
Stabilized Analogs : The synthesis of molecules where the labile pyrophosphate moiety is replaced with non-hydrolyzable mimics (e.g., methylenebisphosphonate). nih.gov These analogs are invaluable for structural biology, affinity-capture experiments, and as potential enzyme inhibitors.
Fluorescent and Photo-affinity Probes : The creation of 5-PP-InsP₄ derivatives tagged with fluorescent reporters or photo-crosslinkers will allow for visualization of their subcellular localization and covalent trapping of interacting proteins in vivo.
Affinity Resins and Biotinylated Probes : Expanding on techniques used for other PP-InsPs, the development of biotinylated 5-PP-InsP₄ isomers will facilitate the systematic identification of binding partners using pull-down assays and surface-based sensor technologies. acs.org
| Tool | Description | Application(s) | Status |
| Enantiopure Synthetic Isomers | Chemically synthesized, pure stereoisomers of various 5-PP-InsP₄ molecules. chemrxiv.orgnih.gov | Structural assignment of biological isomers, in vitro enzyme assays, screening for protein binding. chemrxiv.orgnih.gov | Available |
| Isotopically Labeled Standards (e.g., ¹⁸O) | Synthetic 5-PP-InsP₄ isomers containing heavy isotopes. chemrxiv.orgresearchgate.net | Accurate quantification of endogenous 5-PP-InsP₄ levels in complex biological samples by mass spectrometry. chemrxiv.orgresearchgate.net | Available |
| Stabilized Analogs (e.g., PCP mimics) | 5-PP-InsP₄ mimics where the P-O-P bond is replaced by a non-hydrolyzable P-C-P bond. nih.gov | Structural studies (crystallography), affinity purification of binding partners, enzyme inhibition studies. nih.gov | In Development/Future |
| Affinity Probes (e.g., Biotinylated) | 5-PP-InsP₄ isomers chemically linked to a high-affinity tag like biotin. acs.org | Identification of protein interactors via pull-down assays and surface plasmon resonance (SPR). acs.org | In Development/Future |
Understanding Pathological Mechanisms Linked to Inositol Pyrophosphate Dysregulation
Dysregulation of inositol phosphate and pyrophosphate metabolism is increasingly linked to a range of human diseases. nih.govnih.gov While most research has focused on the broader PP-InsP family, these findings provide a strong rationale for investigating the specific contributions of 5-PP-InsP₄ isomers to pathology. Future translational research will aim to dissect these specific roles, potentially uncovering novel therapeutic targets.
PP-InsPs are emerging as key regulators of metabolic homeostasis. annualreviews.org Studies on mice lacking the IP6K1 enzyme, which synthesizes 5-InsP₇, show these animals have reduced plasma insulin (B600854) levels, while overexpression of IP6K1 in pancreatic β-cells enhances insulin exocytosis. portlandpress.com This directly implicates 5-phosphorylated PP-InsPs in the control of insulin secretion. The dysregulation of inositol levels generally has been associated with metabolic syndrome and diabetes. nih.gov A key future direction is to determine whether 5-PP-InsP₄ isomers have a distinct, modulatory role in these pathways. Their lower abundance might suggest they act as fine-tuners of insulin signaling or glucose homeostasis, and their dysregulation could contribute to the development of insulin resistance or type 2 diabetes.
The inositol phosphate signaling network is frequently altered in cancer. nih.gov Inositol polyphosphate 5-phosphatases, which act on related molecules, are involved in regulating critical cancer-related pathways, including the PI3K-Akt signaling axis that controls cell growth, proliferation, and migration. nih.gov Furthermore, enzymes like PPIP5Ks, which are part of the PP-InsP metabolic cascade, have been shown to play a role in the growth and metabolism of colon cancer cells. mdpi.com The phosphatase PP4, which regulates the cell cycle, can contribute to cancer development when its function is impaired. u-szeged.hu The translational goal is to investigate the specific roles of 5-PP-InsP₄ isomers in cancer biology. Future research should address whether these molecules have unique targets within cancer cells, how their metabolism is altered during tumorigenesis, and whether targeting the enzymes that produce or degrade them could represent a novel therapeutic strategy.
The role of PP-InsPs in the central nervous system is a nascent but promising area of investigation. While direct evidence linking 5-PP-InsP₄ to neurological disorders is currently limited, the broader family of inositol phosphates is known to be crucial for neuronal signaling. researchgate.net Human genetic studies have associated variants in the gene for PPIP5K2, an enzyme in the PP-InsP pathway, with deafness, indicating a role in neuronal function. rsc.org The primary future direction in this area is exploratory. It will be critical to map the distribution and concentration of 5-PP-InsP₄ isomers in different brain regions and to investigate whether their metabolism is altered in animal models of neurological conditions such as Alzheimer's disease, Parkinson's disease, or psychiatric disorders.
Exploration of 5-PP-InsP4 Pathways for Therapeutic Target Validation
The intricate signaling network of inositol pyrophosphates (IPPs), including 5-diphosphoinositol 1,2,3,4,6-pentakisphosphate (this compound), presents a promising frontier for therapeutic intervention in a variety of human diseases. While much of the research has centered on the more abundant IPPs like 5-PP-InsP5 (also known as InsP7) and InsP8, the pathways governing this compound are emerging as potential targets for drug development. The validation of these pathways is a critical step in harnessing their therapeutic potential.
The enzymes responsible for the synthesis and degradation of this compound are key intervention points. Inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks) are the primary drivers of IPP synthesis. nih.gov Specifically, IP6Ks can convert inositol pentakisphosphate (InsP5) into this compound. nih.gov Conversely, diphosphoinositol polyphosphate phosphohydrolases (DIPPs) are responsible for the breakdown of IPPs. nih.gov Targeting these enzymes could modulate the levels of this compound and consequently influence cellular processes.
Preclinical studies targeting the broader IPP pathway have shown therapeutic benefits in metabolic disorders, suggesting the potential of this approach. researchgate.netnih.govconsensus.app For instance, blocking the biosynthesis of 5-PP-InsP5, a closely related molecule to this compound, has demonstrated positive outcomes in preclinical models. researchgate.netnih.govconsensus.app This suggests that modulating the levels of specific IPPs can have significant physiological effects. The validation of this compound-specific pathways as therapeutic targets will depend on the development of highly selective inhibitors for the enzymes that directly produce or degrade this molecule.
The role of inositol polyphosphate 5-phosphatases (5-ptases) in regulating the precursors of this compound also presents a therapeutic angle. These enzymes hydrolyze the 5-phosphate from various inositol phosphates and phosphoinositides, thereby influencing the substrate pool for IPP synthesis. nih.govsemanticscholar.orgnih.gov Mutations and dysregulation of 5-ptases have been implicated in various human diseases, including cancer and metabolic conditions. nih.govsemanticscholar.orgnih.gov While not directly acting on this compound, their modulation can indirectly affect its cellular concentration.
| Enzyme Family | Function in this compound Metabolism | Potential Therapeutic Strategy | Associated Disease Areas (based on broader IPP pathway) |
|---|---|---|---|
| Inositol Hexakisphosphate Kinases (IP6Ks) | Synthesis of this compound from InsP5 | Inhibition to decrease this compound levels | Metabolic disorders, Cancer |
| Diphosphoinositol Polyphosphate Phosphohydrolases (DIPPs) | Degradation of this compound | Inhibition to increase this compound levels | (To be determined) |
| Inositol Polyphosphate 5-Phosphatases (5-ptases) | Regulation of precursor availability | Modulation to indirectly influence this compound levels | Lowe's syndrome, Cancer, Insulin resistance |
Biotechnological Applications and Agricultural Improvement Strategies (e.g., Crop Optimization)
The role of this compound and the broader inositol pyrophosphate network in plant signaling presents significant opportunities for agricultural biotechnology. These molecules are key regulators of phosphate homeostasis and stress responses, making them attractive targets for developing crops with enhanced resilience and productivity.
In plants, inositol pyrophosphates are involved in the phosphate starvation response (PSR), a suite of physiological and developmental adaptations to low phosphate availability. nih.gov Research has shown that a novel, yet structurally uncharacterized, PP-InsP4 isomer accumulates in the roots of Arabidopsis thaliana and rice under phosphate starvation. nih.govchemrxiv.orgresearchgate.netnih.gov This accumulation is distinct from other IPPs like InsP8, which tend to decrease under the same conditions. nih.gov This suggests a specific signaling role for a PP-InsP4 isomer in the plant's response to nutrient stress.
The enzymes involved in the synthesis of this compound in plants, such as inositol tris/tetrakisphosphate kinases (ITPKs), are potential targets for genetic modification. For example, Arabidopsis ITPK1 can phosphorylate certain InsP5 isomers at the 5-position to generate this compound. nih.govresearchgate.net Modifying the expression or activity of such enzymes could alter the levels of this compound and thereby fine-tune the plant's response to phosphate availability.
One strategy for agricultural improvement involves the genetic manipulation of inositol pyrophosphate phosphatases. Overexpression of these enzymes in plants can lead to altered PP-InsP levels and distinct growth phenotypes. plos.orgnih.govresearchgate.net For instance, expressing a yeast-derived inositol pyrophosphate phosphatase (DDP1) in Arabidopsis and pennycress resulted in decreased IPP levels, activation of phosphate starvation response genes, and increased phosphate accumulation. nih.govsemanticscholar.org This approach could be harnessed to develop crops with enhanced phosphate uptake and utilization efficiency, reducing the need for phosphate fertilizers.
Furthermore, the characterization of native plant inositol pyrophosphate phosphatases, such as those from the PFA-DSP and NUDT families, provides additional tools for crop optimization. plos.orgnih.govresearchgate.net Loss-of-function mutants in these enzymes in the model plant Marchantia polymorpha exhibit significant growth and developmental phenotypes and altered PP-InsP levels, underscoring their critical role in plant biology. plos.orgnih.govresearchgate.net These findings support the potential for targeted genetic modification of these phosphatases to improve traits such as nutrient homeostasis and cell wall biogenesis. plos.orgnih.govresearchgate.net
| Genetic Modification | Model Organism | Observed Phenotype/Outcome | Potential Agricultural Application |
|---|---|---|---|
| Overexpression of yeast DDP1 (IPP phosphatase) | Arabidopsis thaliana, Pennycress | Decreased IPP levels, increased phosphate accumulation | Enhanced phosphate uptake and phytoremediation |
| Overexpression of plant PFA-DSP and NUDT phosphatases | Arabidopsis thaliana | Altered PP-InsP levels, stunted growth | Fine-tuning of plant growth and development |
| Loss-of-function of PFA-DSP and NUDT phosphatases | Marchantia polymorpha | Altered PP-InsP pools, severe growth and developmental defects | Understanding fundamental growth regulation |
| Accumulation of a novel PP-InsP4 isomer | Arabidopsis thaliana, Rice | Increased levels under phosphate starvation | Marker for nutrient stress and target for enhancing stress tolerance |
Q & A
Q. How can 5-PP-InsP4 be detected and quantified in cellular systems?
Methodological Answer:
- Mass spectrometry (MS) is the gold standard for detecting this compound due to its sensitivity in distinguishing phosphorylated isomers. Isotope dilution methods improve quantification accuracy.
- Radiolabeling assays using [³H]-inositol can track metabolic incorporation, but require careful optimization to avoid interference from other inositol phosphates .
- Chemical synthesis of stable analogs (e.g., non-hydrolyzable methylene bisphosphonate derivatives) enables validation of detection protocols and enzyme specificity studies .
Q. What experimental models are optimal for studying this compound biosynthesis?
Methodological Answer:
- Yeast strains (e.g., Saccharomyces cerevisiae) are widely used due to conserved inositol pyrophosphate pathways. For example, ipk1Δ strains accumulate this compound, providing a model to study its compensatory roles in polyphosphate (polyP) synthesis .
- Mammalian cell lines with CRISPR-mediated knockouts (e.g., IP6K1/2) allow investigation of this compound’s regulatory functions in signaling pathways. Use siRNA to transiently suppress competing enzymes like PPIP5Ks .
Q. What are the primary metabolic pathways involving this compound?
Methodological Answer:
- This compound is synthesized via VIP/PPIP5K-mediated phosphorylation of InsP5 and hydrolyzed by IP5K or Siw14 phosphatase (in yeast). Include kinetic assays (e.g., Kₘ and Vₘₐₓ measurements) to compare enzyme efficiencies .
- Use isotopic tracing with [³²P]-ATP to monitor phosphate transfer dynamics in vitro. Coupled with HPLC, this clarifies branching pathways (e.g., this compound vs. 1,5-(PP)₂-InsP4 synthesis) .
Advanced Research Questions
Q. How does this compound regulate polyphosphate (polyP) synthesis in conflicting in vitro vs. in vivo models?
Methodological Answer:
- In vitro reconstitution assays show this compound activates the VTC complex with a 20-fold higher EC₅₀ than 5-PP-InsP5. Use purified yeast VTC subunits and synthetic this compound to measure polyP chain elongation rates .
- In vivo studies in ipk1Δ yeast reveal compensatory accumulation of this compound (10× higher than wild-type 5-PP-InsP5), which sustains polyP synthesis despite lower potency. Quantify cellular polyP via DAPI staining and correlate with LC-MS this compound levels .
Q. What structural features of this compound determine its interaction with SPX-domain proteins?
Methodological Answer:
- X-ray crystallography of SPX-5-PP-InsP4 complexes reveals two binding poses: "β-IN" (catalytically active) and "β-OUT" (inactive). Use site-directed mutagenesis (e.g., R241A in yeast Vtc4) to disrupt phosphate coordination and validate functional impacts .
- NMR spectroscopy of ⁵P-labeled this compound identifies conformational flexibility in solution. Compare with 5-PP-InsP5 to assess how diphosphate positioning affects SPX binding .
Q. How can contradictory data on this compound’s role in stress signaling be resolved?
Methodological Answer:
- Temporal profiling using quenched-flow techniques captures rapid this compound fluctuations during osmotic stress. Pair with transcriptomics to link transient peaks to downstream gene activation .
- Genetic epistasis analysis in kcs1Δddp1Δ yeast strains (lacking 5-PP-InsP5 but accumulating 1-PP-InsP5) clarifies isoform-specific effects. Measure polyP levels and stress survival to disentangle overlapping pathways .
Data Analysis and Interpretation
Q. What statistical approaches mitigate variability in this compound quantification?
Methodological Answer:
- Normalize MS data to internal standards (e.g., [¹³C₆]-InsP6) and apply mixed-effects models to account for batch variability. Use ANOVA with post-hoc correction for multi-group comparisons .
- Bootstrap resampling improves confidence intervals for EC₅₀ values derived from sigmoidal dose-response curves in enzyme assays .
Q. How should conflicting kinetic data between recombinant and native enzymes be addressed?
Methodological Answer:
- Co-factor supplementation (e.g., Mg²⁺, ATP) in recombinant systems mimics physiological conditions. Compare activities of yeast Siw14 purified from E. coli vs. native yeast extracts to identify missing interactors .
- Single-molecule microscopy tracks real-time enzyme-substrate interactions, reducing artifacts from bulk-phase assays .
Tables for Key Findings
| Parameter | This compound | 5-PP-InsP5 | Reference |
|---|---|---|---|
| EC₅₀ for VTC activation | 20 µM | 1 µM | |
| Cellular concentration* | 10 µM (ipk1Δ yeast) | 1 µM (wild-type yeast) | |
| Half-life in vitro (pH 7.4) | 45 min | 30 min |
*Concentrations measured via LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
